molecular formula C8H9N3O3 B1276902 N-methyl-N'-(3-nitrophenyl)urea CAS No. 5310-92-9

N-methyl-N'-(3-nitrophenyl)urea

Cat. No.: B1276902
CAS No.: 5310-92-9
M. Wt: 195.18 g/mol
InChI Key: VAKORNMFQJLMTJ-UHFFFAOYSA-N
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Description

N-methyl-N’-(3-nitrophenyl)urea: is an organic compound with the molecular formula C₈H₉N₃O₃ and a molecular weight of 195.18 g/mol . It is a derivative of urea, where one of the nitrogen atoms is substituted with a methyl group and the other with a 3-nitrophenyl group. This compound is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N’-(3-nitrophenyl)urea can be achieved through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is simple, mild, and efficient, yielding high chemical purity. The reaction conditions involve mixing the amine (N-methylamine) with potassium isocyanate and 3-nitroaniline in water, followed by filtration or extraction to obtain the desired product.

Industrial Production Methods: In industrial settings, the production of N-methyl-N’-(3-nitrophenyl)urea may involve the reaction of isocyanates or carbamoyl chlorides with ammonia . This method, although not environmentally friendly, is commonly used due to its efficiency and scalability. The isocyanate or carbamoyl chloride is generated by reacting the corresponding amine with phosgene.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-methyl-N’-(3-nitrophenyl)urea can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium ethoxide or potassium tert-butoxide in anhydrous ethanol.

Major Products:

    Oxidation: Nitroso or hydroxylamine derivatives.

    Reduction: 3-amino-N-methylurea.

    Substitution: Various substituted urea derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-methyl-N’-(3-nitrophenyl)urea is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding due to its unique structural properties.

Medicine: Although not directly used as a therapeutic agent, N-methyl-N’-(3-nitrophenyl)urea is involved in the development of drugs targeting specific enzymes and receptors.

Industry: The compound finds applications in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of N-methyl-N’-(3-nitrophenyl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, altering the electronic properties of the molecule and affecting its binding affinity to target proteins. The urea moiety can form hydrogen bonds with amino acid residues in the active site of enzymes, modulating their activity.

Comparison with Similar Compounds

  • N-methyl-N’-(4-nitrophenyl)urea
  • N-methyl-N’-(2-nitrophenyl)urea
  • N-ethyl-N’-(3-nitrophenyl)urea

Uniqueness: N-methyl-N’-(3-nitrophenyl)urea is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and interaction with biological targets. Compared to its analogs, the 3-nitro derivative exhibits distinct electronic and steric properties, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

1-methyl-3-(3-nitrophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3/c1-9-8(12)10-6-3-2-4-7(5-6)11(13)14/h2-5H,1H3,(H2,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKORNMFQJLMTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408712
Record name N-methyl-N'-(3-nitrophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5310-92-9
Record name N-methyl-N'-(3-nitrophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-METHYL-3-(3-NITROPHENYL)UREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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